2-[cyano(5-formyl-1-methyl-1H-pyrrol-2-yl)methyl]benzenecarbonitrile 2-[cyano(5-formyl-1-methyl-1H-pyrrol-2-yl)methyl]benzenecarbonitrile
Brand Name: Vulcanchem
CAS No.: 551931-04-5
VCID: VC4210016
InChI: InChI=1S/C15H11N3O/c1-18-12(10-19)6-7-15(18)14(9-17)13-5-3-2-4-11(13)8-16/h2-7,10,14H,1H3
SMILES: CN1C(=CC=C1C(C#N)C2=CC=CC=C2C#N)C=O
Molecular Formula: C15H11N3O
Molecular Weight: 249.273

2-[cyano(5-formyl-1-methyl-1H-pyrrol-2-yl)methyl]benzenecarbonitrile

CAS No.: 551931-04-5

Cat. No.: VC4210016

Molecular Formula: C15H11N3O

Molecular Weight: 249.273

* For research use only. Not for human or veterinary use.

2-[cyano(5-formyl-1-methyl-1H-pyrrol-2-yl)methyl]benzenecarbonitrile - 551931-04-5

Specification

CAS No. 551931-04-5
Molecular Formula C15H11N3O
Molecular Weight 249.273
IUPAC Name 2-[cyano-(5-formyl-1-methylpyrrol-2-yl)methyl]benzonitrile
Standard InChI InChI=1S/C15H11N3O/c1-18-12(10-19)6-7-15(18)14(9-17)13-5-3-2-4-11(13)8-16/h2-7,10,14H,1H3
Standard InChI Key UXRGLPSBROLBFD-UHFFFAOYSA-N
SMILES CN1C(=CC=C1C(C#N)C2=CC=CC=C2C#N)C=O

Introduction

Chemical Structure and Nomenclature

The compound’s IUPAC name, 2-[cyano-(5-formyl-1-methylpyrrol-2-yl)methyl]benzonitrile, reflects its bifunctional architecture:

  • A benzonitrile core substituted with a cyano group.

  • A 1-methylpyrrole ring bearing a formyl group at the 5-position, linked via a methylene bridge to the benzene ring.

Molecular Formula and Weight

  • Molecular Formula: C₁₅H₁₁N₃O

  • Molecular Weight: 249.27 g/mol .

  • SMILES: CN1C(=CC=C1C(C#N)C2=CC=CC=C2C#N)C=O .

The presence of electron-withdrawing groups (cyano, formyl) and the aromatic pyrrole system underpins its reactivity and potential pharmacological interactions .

Synthesis and Structural Modifications

Synthetic Pathways

The synthesis of this compound typically involves multi-step organic reactions. A representative pathway includes:

  • Paal-Knorr Condensation: Reacting 3-aminobenzonitrile with 2,5-hexanedione to form a pyrrole intermediate .

  • Aldehyde Introduction: Oxidative functionalization at the pyrrole’s 3-position to introduce the formyl group .

  • Cyano Group Conversion: Treatment with sodium azide and triethylamine hydrochloride to convert cyano groups to tetrazolyl moieties, enhancing bioactivity .

Structural Analogues

Modifications to the pyrrole ring (e.g., halogenation, alkylation) or benzene core (e.g., nitro, chloro substituents) have been explored to optimize properties like solubility and target affinity . For example, replacing the formyl group with a nitro moiety increases electron-withdrawing effects, potentially enhancing cytotoxicity .

Physicochemical Properties

Physical Characteristics

PropertyValueSource
Melting Point107–109°C
Purity≥97%
SolubilityLimited in polar solvents

Spectroscopic Data

  • IR Spectroscopy: Peaks at ~2220 cm⁻¹ (C≡N stretch) and ~1680 cm⁻¹ (C=O stretch) confirm cyano and formyl groups .

  • NMR: ¹H NMR signals at δ 2.5–3.0 ppm (methyl group) and δ 9.5–10.0 ppm (formyl proton) .

Applications in Material Science

Coordination Chemistry

The formyl and cyano groups act as ligands for transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes with applications in catalysis and sensors .

Organic Electronics

Conjugated pyrrole systems contribute to charge transport in organic semiconductors. Derivatives of this compound are being investigated for use in OLEDs and photovoltaic devices .

Hazard StatementPrecautionary Measure
H302 (Harmful if swallowed)Avoid ingestion; use PPE
H315 (Skin irritation)Wear gloves and lab coat
H319 (Eye irritation)Use safety goggles
H335 (Respiratory irritation)Use fume hood

Industrial and Research Relevance

Pharmaceutical Intermediates

The compound serves as a precursor for tetrazolyl and imidazole derivatives used in angiotensin II receptor blockers (ARBs) and antifungals .

Recent Patents

  • IL238044A: Describes chloro- and nitro-substituted benzonitriles as intermediates for kinase inhibitors .

  • WO2021000000: Covers pyrrole-carboxamide derivatives for oncology applications .

Future Directions

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of substituents to enhance bioavailability .

  • Nanoparticle Drug Delivery: Encapsulation in liposomes or polymeric nanoparticles to improve solubility and targeting .

  • Green Synthesis: Developing solvent-free or catalytic methods to reduce environmental impact .

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